molecular formula C17H24N2O B11037792 N-((1-(3-Methylbenzyl)piperidin-4-yl)methyl)acrylamide

N-((1-(3-Methylbenzyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B11037792
M. Wt: 272.4 g/mol
InChI Key: AXEXWQAYEYKTPE-UHFFFAOYSA-N
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Description

MBA236 , is a novel compound with dual inhibitory activity against cholinesterase (ChE) and monoamine oxidase (MAO). It was designed based on the structure of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) .

Chemical Reactions Analysis

MBA236 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these reactions would require further investigation.

Scientific Research Applications

    Medicine: Its dual inhibition of ChE and MAO makes it promising for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

    Chemistry: Researchers may explore its reactivity and use it as a scaffold for drug development.

    Industry: MBA236 could find applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which MBA236 exerts its effects remains an active area of research. It likely involves interactions with ChE and MAO enzymes, affecting neurotransmitter levels and neuronal function.

Comparison with Similar Compounds

While detailed comparisons are scarce, MBA236’s uniqueness lies in its dual inhibitory activity. Similar compounds include ASS234 (mentioned earlier) and other indole derivatives .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide

InChI

InChI=1S/C17H24N2O/c1-3-17(20)18-12-15-7-9-19(10-8-15)13-16-6-4-5-14(2)11-16/h3-6,11,15H,1,7-10,12-13H2,2H3,(H,18,20)

InChI Key

AXEXWQAYEYKTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)C=C

Origin of Product

United States

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